molecular formula C10H12N4OS B1491995 (6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine CAS No. 2098002-76-5

(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine

Cat. No.: B1491995
CAS No.: 2098002-76-5
M. Wt: 236.3 g/mol
InChI Key: MZSNWVCSLAGDMG-UHFFFAOYSA-N
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Description

(6-(Thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine (CAS# 2098013-02-4) is a high-value chemical building block supplied for research and development purposes. This compound features a unique molecular architecture with a triazolo-oxazine core linked to a thiophene ring and a terminal methanamine group, as defined by its molecular formula C10H12N4OS and a molecular weight of 236.29 g/mol . The integration of both triazole and thiophene heterocycles is of significant interest in medicinal chemistry, as these scaffolds are found in compounds with documented antimicrobial and anti-proliferative activities . Researchers can leverage this reagent in various applications, including the synthesis of novel bioactive molecules, as a precursor for further functionalization via its primary amine, or as a core scaffold in drug discovery programs targeting infectious diseases or cancer. The compound is provided with detailed analytical data to ensure research reproducibility. This product is intended For Research Use Only and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

(6-thiophen-2-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c11-4-7-8-6-15-9(5-14(8)13-12-7)10-2-1-3-16-10/h1-3,9H,4-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSNWVCSLAGDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)CN)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine (CAS Number: 2098002-76-5) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews various studies focusing on its pharmacological properties, including antimicrobial and anticancer activities.

  • Molecular Formula : C10_{10}H11_{11}N3_3O2_2S
  • Molecular Weight : 237.28 g/mol

Antimicrobial Activity

Research has indicated that compounds structurally related to thiophene and triazole exhibit significant antimicrobial properties. In a study evaluating various thiophene-linked triazoles, the compounds demonstrated marked activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed effectiveness against Escherichia coli, while exhibiting limited antifungal activity against standard pathogenic strains .

Table 1: Antimicrobial Activity of Thiophene-linked Triazoles

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
Compound APositive (IC50 < 25 μM)ModerateInactive
Compound BPositive (IC50 < 25 μM)HighInactive
Compound CModeratePositive (IC50 < 25 μM)Inactive

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. The compound's efficacy was tested against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited potent anti-proliferative activity with IC50 values below 25 μM .

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineCompound TestedIC50 Value (μM)
HepG-2Compound A20
MCF-7Compound B15
PC-3Compound C30

The biological activities of (6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine are believed to stem from its ability to interact with specific cellular targets involved in cell proliferation and microbial resistance mechanisms. The triazole moiety is known for its role in inhibiting enzymes critical for fungal cell wall synthesis and cancer cell growth .

Case Studies

  • In Vitro Evaluation of Antimicrobial Activity :
    A comprehensive study involved testing various thiophene-linked triazoles against a panel of bacterial strains. Compounds were evaluated using the MTT assay to determine cytotoxicity and selectivity indices. Results showed that certain derivatives had significant antibacterial properties while being less effective against fungi .
  • Anticancer Efficacy in Human Cell Lines :
    Another study focused on the anti-proliferative effects of the compound on human cancer cell lines using the MTT assay. The findings indicated that modifications in the substituents at the triazole ring significantly influenced the anticancer efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of the target compound, we compare it with two analogs from the literature:

Compound A : 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS: 1204296-37-6)

  • Structure : Features a triazolo-pyridazine core with a 4-methoxyphenyl substituent and an ethanamine side chain.
  • Molecular Weight : 285.30 g/mol.
  • Key Differences: The pyridazine ring (vs. The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-rich thiophene in the target compound.

Compound B : 6-(4-Chlorophenyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

  • Structure : Contains a triazolo-oxazine core with a 4-chlorophenyl group and an oxadiazole-linked 3-methoxyphenylethyl chain.
  • Key Differences :
    • The oxadiazole moiety introduces additional hydrogen-bond acceptors, which may improve binding affinity in biological systems.
    • The 4-chlorophenyl group increases lipophilicity compared to the thiophene in the target compound.

Table 1: Physicochemical and Structural Comparison

Property Target Compound Compound A Compound B
Core Structure Triazolo-oxazine Triazolo-pyridazine Triazolo-oxazine
Substituents Thiophen-2-yl, methanamine 4-Methoxyphenyl, ethanamine 4-Chlorophenyl, oxadiazole
Molecular Weight (g/mol) ~275–285 (estimated) 285.30 ~400–410 (estimated)
Hydrogen Bond Donors 1 (NH2) 1 (NH2) 0 (oxadiazole lacks H-donors)
Hydrogen Bond Acceptors 5 (triazole, oxazine, thiophene) 7 (triazole, pyridazine, OCH3) 8 (triazole, oxazine, oxadiazole)
LogP (Estimated) ~1.5–2.0 ~2.0–2.5 ~3.0–3.5

Key Observations :

Electronic Effects: The thiophene in the target compound provides π-electron richness and moderate lipophilicity, whereas the 4-chlorophenyl group in Compound B enhances hydrophobicity .

Synthetic Routes :

  • The target compound’s triazole ring is likely synthesized via CuAAC, ensuring regioselectivity and stability . In contrast, Compound B’s oxadiazole group may require alternative methods, such as cyclization of acylhydrazides, which can introduce variability in purity.

Biological Implications :

  • The methanamine group in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, a feature absent in Compound B’s oxadiazole .
  • Compound A’s pyridazine core may confer distinct pharmacokinetic properties due to increased nitrogen content, which could affect metabolic stability .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

  • Construction of the fused triazolo[5,1-c]oxazine ring system.
  • Introduction of the thiophen-2-yl substituent at the 6-position.
  • Installation of the methanamine group at the 3-position of the oxazine ring.

The synthesis often proceeds via cyclization reactions involving hydrazine derivatives and oxazine precursors, followed by functionalization steps to install the thiophene and amine groups.

Key Synthetic Routes and Reactions

Cyclization to Form the Triazolo-Oxazine Core

  • The fused triazolo[5,1-c]oxazine ring is commonly prepared by cyclocondensation reactions involving 1,2,3-triazole precursors and appropriate oxazine ring-forming agents.
  • Acid-catalyzed cyclization or base-mediated cyclocondensation can be employed to annulate the triazole ring onto the oxazine scaffold.
  • For example, hydrazinyl derivatives of oxazines can be reacted with orthoesters or α-halocarbonyl compounds to form the triazolo ring fused to the oxazine.

Installation of the Methanamine Group

  • The methanamine substituent at the 3-position is introduced by reductive amination or nucleophilic substitution.
  • For example, a 3-formyl or 3-halogenated intermediate can be reacted with ammonia or an amine source under reductive conditions to yield the methanamine.
  • Protection/deprotection strategies may be employed to selectively functionalize the methanamine without affecting other sensitive groups.

Detailed Preparation Procedure (Illustrative Example)

Based on patent WO2018011163A1 and related literature, a representative multi-step synthesis can be outlined as follows:

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Preparation of oxazine precursor Cyclization of amino alcohols with aldehydes or ketones under acid catalysis Formation of 6,7-dihydro-4H-oxazine ring
2 Introduction of triazole ring Reaction of oxazine derivative with hydrazine or triazole precursors under cyclization conditions Formation of triazolo[5,1-c]oxazine fused ring
3 Halogenation at 3-position Treatment with N-iodosuccinimide or similar halogenating agents Formation of 3-halogenated intermediate
4 Cross-coupling with thiophen-2-yl boronic acid Pd-catalyzed Suzuki coupling with thiophen-2-yl boronic acid Introduction of thiophen-2-yl substituent at 6-position
5 Substitution or reductive amination Reaction with ammonia or amine source under reductive conditions Installation of methanamine group at 3-position
6 Purification Chromatography and recrystallization Isolation of pure target compound

This sequence ensures regioselective functionalization and high yield of the target molecule.

Analytical Data and Characterization

  • The final compound is typically obtained as a white solid.
  • Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure.
  • For example, ^1H NMR signals corresponding to the methanamine group, thiophene protons, and the oxazine ring hydrogens are diagnostic.
  • Purity is confirmed via chromatographic methods such as HPLC.

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects the cyclization efficiency and regioselectivity.
  • Use of palladium catalysts with appropriate ligands enhances cross-coupling yields for thiophene installation.
  • Protection of amine groups during halogenation and coupling steps prevents side reactions.
  • Mild reductive amination conditions preserve the integrity of the fused ring system.
  • Overall yields range from moderate to high (50-85%) depending on the specific conditions and scale.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Challenges
Oxazine ring formation Acid-catalyzed cyclization Amino alcohols, aldehydes Efficient ring closure Requires control of reaction conditions
Triazole annulation Cyclocondensation with hydrazine derivatives Hydrazines, orthoesters High regioselectivity Limited substrate scope
Halogenation Electrophilic halogenation N-iodosuccinimide Enables further functionalization Possible over-halogenation
Thiophene introduction Pd-catalyzed cross-coupling Thiophen-2-yl boronic acid, Pd catalyst High coupling efficiency Catalyst sensitivity
Methanamine installation Reductive amination or nucleophilic substitution Ammonia, reducing agents Selective amine formation Need for protection strategies
Purification Chromatography, recrystallization Silica gel, solvents High purity product Time-consuming

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine
Reactant of Route 2
(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine

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